![molecular formula C26H24FN3O B2784896 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847396-01-4](/img/structure/B2784896.png)

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives, such as the one you mentioned, are important heterocyclic compounds with a wide range of applications in medicinal chemistry . They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

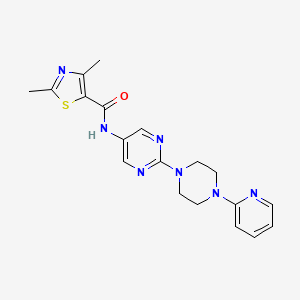

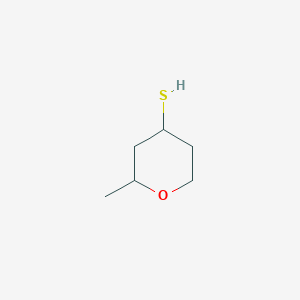

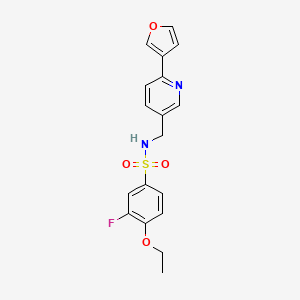

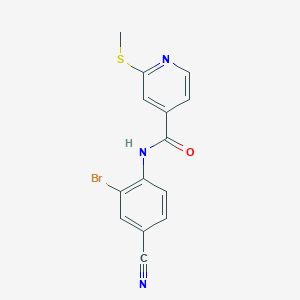

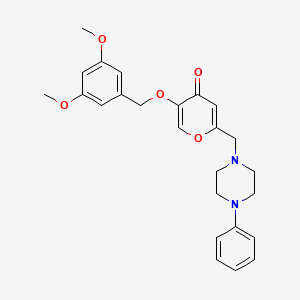

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives typically includes a benzene ring fused to an imidazole ring . The exact structure of the specific compound you mentioned would need to be determined through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can vary widely depending on the specific compound and the conditions. Generally, these compounds can undergo a variety of reactions due to the presence of the benzimidazole moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on the specific compound. Generally, these compounds are solid and highly soluble in water and other polar solvents .Scientific Research Applications

- Compound A has been explored for its potential as an anticancer agent. Researchers have studied its effects on cancer cell lines, assessing its cytotoxicity and ability to inhibit tumor growth. Mechanistic studies reveal interactions with specific cellular pathways, making it a promising candidate for further investigation in cancer therapy .

- Investigations into compound A’s antiviral properties have shown promise. It exhibits inhibitory effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Researchers are keen to explore its mechanism of action and potential clinical applications .

- Compound A displays antioxidant activity, scavenging free radicals and protecting cells from oxidative stress. Its chemical structure suggests potential as a natural antioxidant or as an ingredient in functional foods or supplements .

- Inflammation plays a crucial role in various diseases. Compound A has been investigated for its anti-inflammatory properties, potentially modulating inflammatory pathways. Researchers aim to understand its impact on immune responses and chronic inflammatory conditions .

- Enzyme inhibition is essential for drug development. Compound A has shown inhibitory effects against specific enzymes, making it relevant for therapeutic applications. Researchers explore its selectivity, potency, and potential targets .

- The flexibility of compound A’s nitrogen and sulfur donors allows it to participate in diverse coordination modes. Researchers have investigated its coordination chemistry, exploring its behavior in metal complexes. These complexes may find applications in catalysis, materials science, or bioinorganic chemistry .

Anticancer Potential

Antiviral Activity

Antioxidant Properties

Anti-Inflammatory Effects

Enzymatic Inhibition

Coordination Chemistry

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O/c1-17-11-12-18(2)19(13-17)15-30-24-10-6-4-8-22(24)28-26(30)20-14-25(31)29(16-20)23-9-5-3-7-21(23)27/h3-13,20H,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYJLQLRAHCONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2784817.png)

![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)

![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2784825.png)

![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784827.png)

![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B2784832.png)

![6-(2-naphthyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2784833.png)